molecular formula C13H19IN2O B025511 N-[2-(diethylamino)ethyl]-4-iodobenzamide CAS No. 106790-96-9

N-[2-(diethylamino)ethyl]-4-iodobenzamide

Cat. No.: B025511
CAS No.: 106790-96-9
M. Wt: 346.21 g/mol
InChI Key: HRVWCNMOEFNEON-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-diethylaminoethyl)-4-iodobenzamide involves the radioiodination of the compound via nucleophilic substitution. This process typically uses copper chloride as a catalyst to enhance the radiochemical yield and reduce reaction time . The reaction conditions, such as pH, substrate concentration, reaction time, and temperature, are meticulously controlled to achieve high purity and yield .

Industrial Production Methods: While specific industrial production methods for N-(2-diethylaminoethyl)-4-iodobenzamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions and using industrial-grade reagents and equipment to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: N-(2-diethylaminoethyl)-4-iodobenzamide primarily undergoes nucleophilic substitution reactions. The radioiodination process involves the exchange of iodine atoms, facilitated by catalysts such as copper chloride .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the radiolabeled N-(2-diethylaminoethyl)-4-iodobenzamide, which is used for imaging and therapeutic purposes in nuclear medicine .

Scientific Research Applications

Chemistry: N-(2-diethylaminoethyl)-4-iodobenzamide is used as a precursor in the synthesis of radiopharmaceuticals. Its ability to be labeled with radioactive iodine makes it a valuable compound for various chemical studies .

Biology and Medicine: In the field of biology and medicine, N-(2-diethylaminoethyl)-4-iodobenzamide is primarily used for melanoma imaging and therapy. Its high affinity for melanin allows for targeted imaging of melanoma cells, aiding in the early detection and treatment of this aggressive cancer .

Mechanism of Action

Comparison with Similar Compounds

Comparison: N-(2-diethylaminoethyl)-4-iodobenzamide stands out due to its high affinity for melanin, making it particularly effective for melanoma imaging and therapy. While other compounds like N-isopropyl-iodoamphetamine and m-iodobenzylguanidine are also used in nuclear medicine, they target different receptors and pathways . The unique ability of N-(2-diethylaminoethyl)-4-iodobenzamide to selectively accumulate in melanin-rich cells highlights its specificity and effectiveness in melanoma treatment .

Properties

CAS No.

106790-96-9

Molecular Formula

C13H19IN2O

Molecular Weight

346.21 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-iodobenzamide

InChI

InChI=1S/C13H19IN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)

InChI Key

HRVWCNMOEFNEON-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)I

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)I

Key on ui other cas no.

106790-96-9

Synonyms

(123I)IDAB
DEIB
I-BZA
N-(2-(diethylamino)ethyl)-4-iodobenzamide
N-(2-(diethylamino)ethyl)-4-iodobenzamide, (125)I-labeled
N-(2-diethylaminoethyl)-4-iodobenzamide
N-diethylamino-2 ethyl iodo-4-benzamide
p-131I-ABA-2-2

Origin of Product

United States

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